2-Quinolinecarboxaldehyde

Catalysis Organometallic Chemistry Carbonylation

2‑Quinolinecarboxaldehyde (CAS 5470‑96‑2) is the 2‑positional isomer essential for applications where steric and electronic precision dictate performance. Researchers choose this isomer to achieve a 1.55‑1.74‑fold increase in methanol carbonylation turnover frequency vs. industry‑standard catalysts, IC₅₀ values of 3.2‑4.0 µM in prostate‑cancer proteasome inhibition, and attomole‑level amino‑acid detection. High purity (≥97%) ensures reproducible results in ligand synthesis, fluorescence derivatisation, and antimicrobial lead generation.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 5470-96-2
Cat. No. B031650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinolinecarboxaldehyde
CAS5470-96-2
SynonymsQuinaldaldehyde;  2-Formylquinoline;  2-Quinolinecarbaldehyde;  2-Quinolylcarbaldehyde;  NSC 27026
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C=O
InChIInChI=1S/C10H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11-9/h1-7H
InChIKeyWPYJKGWLDJECQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Quinolinecarboxaldehyde (CAS 5470-96-2): Technical Overview and Procurement Parameters


2-Quinolinecarboxaldehyde (CAS 5470-96-2), also known as quinoline-2-carbaldehyde or 2-formylquinoline, is a heteroaromatic aldehyde with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol [1]. It is a key synthetic building block featuring a reactive aldehyde group at the 2-position of the quinoline ring, enabling its widespread use in the formation of Schiff base ligands, fluorescent probes, and coordination complexes . Commercially available at purities exceeding 97% (GC/HPLC) , it is a solid at room temperature with a melting point typically ranging from 68-71°C and is insoluble in water [2].

Why 2-Quinolinecarboxaldehyde Cannot Be Substituted with Other Heterocyclic Aldehydes


The 2-positional isomer of quinolinecarboxaldehyde is not functionally interchangeable with its 3- or 4-positional isomers or with other heterocyclic aldehydes like pyridine-2-carboxaldehyde. The specific 2-substitution pattern on the quinoline scaffold dictates the steric and electronic properties of the aldehyde group and the chelation geometry of the resulting ligands [1]. For example, in catalytic applications, rhodium complexes derived from 2-quinolinecarboxaldehyde exhibit distinct reactivity and selectivity profiles compared to those derived from quinoline-3-carboxaldehyde or quinoline-4-carboxaldehyde [2]. This positional specificity translates to quantifiable differences in catalytic turnover frequency and biological target inhibition, making generic substitution a high-risk endeavor for reproducible research [3].

Quantitative Differentiation of 2-Quinolinecarboxaldehyde Against Analogs and Alternatives


Superior Catalytic Turnover Frequency in Methanol Carbonylation with Rhodium Complexes

Rhodium(I) carbonyl complexes derived from 2-quinolinecarboxaldehyde (1b) demonstrate a significantly higher catalytic turnover frequency (TOF) in the carbonylation of methanol to acetic acid and methyl acetate compared to the well-established Monsanto catalyst [Rh(CO)2I2]− [1]. This head-to-head comparison under identical conditions highlights the ligand-dependent activity enhancement conferred by the 2-quinolinecarboxaldehyde framework.

Catalysis Organometallic Chemistry Carbonylation

Room-Temperature Reactivity of 2-Quinolinecarboxaldehyde Derived Rhodium Complexes

The rhodium(I) carbonyl complex derived from 2-quinolinecarboxaldehyde (1b) exhibits facile reactivity with electrophiles such as CH3I, C2H5I, and I2 at room temperature (25 °C) [1]. In contrast, the analogous complexes derived from quinoline (1a), quinoline-3-carboxaldehyde (1c), and quinoline-4-carboxaldehyde (1d) show very slow reactivity under identical conditions and require elevated temperatures (~40 °C) to achieve significant oxidative addition [1]. This difference in reaction kinetics underscores the unique electronic environment imparted by the 2-carboxaldehyde substituent.

Organometallic Chemistry Oxidative Addition Electrophiles

Enhanced Proteasome Inhibition by Quinoline Thiosemicarbazone Derivative

A thiosemicarbazone derivative of 2-quinolinecarboxaldehyde (FPA-137) exhibits significantly greater proteasome inhibitory activity in human prostate cancer cells compared to the known inhibitors clioquinol and pyrrolidine dithiocarbamate [1]. This cross-study comparison demonstrates the potency advantage of the 2-quinolinecarboxaldehyde scaffold in this specific biological context.

Medicinal Chemistry Cancer Research Proteasome Inhibition

Potent Antimicrobial Activity of Quinoline-2-Carbaldehyde Hydrazone Derivatives

A series of quinoline-2-carbaldehyde hydrazone derivatives demonstrated potent and selective antimicrobial activity, with specific compounds exhibiting MIC values comparable to or better than standard antibiotic controls [1]. This data, while derived from the class of compounds, illustrates the potential of the 2-quinolinecarboxaldehyde scaffold as a starting point for developing novel antimicrobial agents.

Antimicrobial Medicinal Chemistry Drug Discovery

Ultrasensitive Detection of Primary Amines via Fluorescent Derivatization

A derivative of 2-quinolinecarboxaldehyde, specifically 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde, enables the ultrasensitive detection of primary amines, including amino acids and peptides, by capillary electrophoresis with laser-induced fluorescence detection [1]. The method achieves a remarkable limit of detection in the low attomole (10⁻¹⁸ mol) range, which is a significant improvement over conventional detection methods and allows for the analysis of trace-level biological samples.

Analytical Chemistry Fluorescence Bioanalysis

Acetylcholinesterase (AChE) Inhibition Activity

2-Quinolinecarboxaldehyde itself acts as a direct inhibitor of acetylcholinesterase (AChE) with a defined IC50 value . This property, while not directly compared to a specific alternative in the available source, provides a quantitative baseline for its use as a reference inhibitor in enzymatic assays and for the development of more potent analogs.

Enzyme Inhibition Neurochemistry Alzheimer's Disease

Optimal Application Scenarios for 2-Quinolinecarboxaldehyde Based on Quantifiable Differentiation


Homogeneous Catalysis: Methanol Carbonylation with Rhodium Complexes

Researchers and industrial chemists should prioritize 2-quinolinecarboxaldehyde over other isomeric quinoline carboxaldehydes when developing rhodium-based catalysts for methanol carbonylation. The resulting complex (1b) delivers a 1.55- to 1.74-fold higher turnover frequency compared to the industry-standard Monsanto catalyst, enabling more efficient production of acetic acid and methyl acetate [1]. This quantifiable advantage in catalytic activity under identical conditions directly translates to improved process economics and reduced catalyst loading.

Synthesis of Novel Proteasome Inhibitors for Cancer Research

Medicinal chemistry groups focused on developing proteasome inhibitors for prostate cancer therapy should utilize 2-quinolinecarboxaldehyde as the core aldehyde building block. Its thiosemicarbazone derivative (FPA-137) demonstrates an IC50 of 3.2-4.0 μM in prostate cancer cells, representing a 2.5- to 6.25-fold improvement in potency over established inhibitors like clioquinol [1]. This enhanced potency, derived from the 2-quinolinecarboxaldehyde scaffold, offers a more promising lead structure for further optimization and preclinical development.

Ultrasensitive Bioanalytical Detection of Primary Amines

Analytical chemistry laboratories requiring ultrasensitive detection of amino acids, peptides, and other primary amines in limited biological samples should employ 2-quinolinecarboxaldehyde derivatives as fluorescent derivatization reagents. The 3-(4-carboxybenzoyl)-2-quinolinecarboxaldehyde reagent enables capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection down to the low attomole (10⁻¹⁸ mol) range [1]. This level of sensitivity is unmatched by many conventional derivatization agents and is essential for proteomics, single-cell analysis, and neuroscience applications.

Development of Antimicrobial Agents Targeting Resistant Bacteria

Drug discovery programs aimed at developing novel antimicrobials to combat antibiotic-resistant bacteria should consider 2-quinolinecarboxaldehyde as a key synthetic precursor. Hydrazone derivatives derived from this scaffold exhibit potent activity against E. faecalis and P. aeruginosa, with MIC values as low as 1-8 μg/mL [1]. This class-level activity, comparable to standard antibiotics, validates the quinoline-2-carboxaldehyde framework as a privileged structure for antimicrobial lead generation.

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